2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline
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Overview
Description
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline is a chemical compound with the molecular formula C22H16Cl2N2S2 and a molecular weight of 443.41 g/mol This compound is characterized by the presence of two 3-chlorophenyl groups attached to a quinoxaline core via sulfanyl (thioether) linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with 3-chlorobenzenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkages .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline core can be reduced to tetrahydroquinoxaline derivatives using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Substitution: Amines or thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Amino or thiol-substituted quinoxaline derivatives.
Scientific Research Applications
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis{[(phenyl)sulfanyl]methyl}quinoxaline
- 2,3-Bis{[(4-chlorophenyl)sulfanyl]methyl}quinoxaline
- 2,3-Bis{[(3-bromophenyl)sulfanyl]methyl}quinoxaline
Uniqueness
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline is unique due to the presence of 3-chlorophenyl groups, which may impart distinct electronic and steric properties compared to its analogs.
Properties
Molecular Formula |
C22H16Cl2N2S2 |
---|---|
Molecular Weight |
443.4g/mol |
IUPAC Name |
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline |
InChI |
InChI=1S/C22H16Cl2N2S2/c23-15-5-3-7-17(11-15)27-13-21-22(14-28-18-8-4-6-16(24)12-18)26-20-10-2-1-9-19(20)25-21/h1-12H,13-14H2 |
InChI Key |
WMFMWEJWAMMZDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)CSC3=CC(=CC=C3)Cl)CSC4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)CSC3=CC(=CC=C3)Cl)CSC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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